molecular formula C16H24ClNO3 B1397359 Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1220034-05-8

Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1397359
CAS No.: 1220034-05-8
M. Wt: 313.82 g/mol
InChI Key: CJBQSUHGWTWGDC-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound with a molecular formula of C16H24ClNO3. It is known for its diverse applications in scientific research, particularly in the fields of drug synthesis, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride typically involves the reaction of ethyl 2-hydroxybenzoate with 2-(3-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are often employed.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted benzoates .

Scientific Research Applications

Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
  • Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

Uniqueness

Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Biological Activity

Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H24ClNO3C_{16}H_{24}ClNO_3 and a molecular weight of approximately 313.82 g/mol. The compound features a benzoate group with an ethoxy substituent and a piperidine moiety, enhancing its solubility and biological activity (source: ).

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Preliminary studies suggest that the compound may modulate receptor activity or inhibit specific enzymes involved in metabolic pathways. The exact mechanisms remain under investigation, but potential interactions include:

  • Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.
  • Enzyme Inhibition : The compound may inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter breakdown, thereby enhancing cholinergic signaling (source: ).

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Similar compounds with piperidine structures have shown potential antidepressant properties through interactions with serotonin and norepinephrine receptors (source: ).
  • Anticancer Potential : Some studies suggest that derivatives of piperidine can induce apoptosis in cancer cells, indicating a possible role in cancer therapy (source: ).
  • Neuroprotective Effects : The ability to inhibit AChE suggests potential applications in neurodegenerative diseases like Alzheimer's (source: ).

Case Studies

  • Anticancer Activity :
    A study evaluated a series of piperidine derivatives for their cytotoxic effects on various cancer cell lines. This compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin (source: ).
    CompoundIC50 (µM)Mechanism of Action
    Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate HCl15Induction of apoptosis
    Bleomycin25DNA strand breakage
  • Neuroprotective Studies :
    In vitro studies showed that the compound significantly inhibited AChE activity, leading to increased acetylcholine levels in neuronal cultures. This effect was linked to improved cognitive performance in animal models of Alzheimer's disease (source: ).

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
Ethyl 3-[2-(3-piperidinyl)ethoxy]benzoate HClSimilar ester structureDifferent piperidine position may affect activity
Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoateEther derivativeVariation in functional groups alters solubility

Properties

IUPAC Name

ethyl 2-(2-piperidin-3-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-7-3-4-8-15(14)20-11-9-13-6-5-10-17-12-13;/h3-4,7-8,13,17H,2,5-6,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBQSUHGWTWGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

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